molecular formula C11H15N B12118853 Methyl-(3-methyl-indan-1-YL)-amine

Methyl-(3-methyl-indan-1-YL)-amine

Cat. No.: B12118853
M. Wt: 161.24 g/mol
InChI Key: OIBYJAOBRKQJEL-UHFFFAOYSA-N
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Description

Methyl-(3-methyl-indan-1-YL)-amine is a chemical compound that belongs to the class of organic compounds known as indanes. Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. This compound is characterized by the presence of a methyl group attached to the indane structure, specifically at the 3-position of the indane ring, and an amine group attached to the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(3-methyl-indan-1-YL)-amine typically involves several steps, starting from readily available precursors. One common synthetic route involves the alkylation of indan with a methylating agent, followed by the introduction of the amine group through reductive amination. The reaction conditions often require the use of catalysts, such as palladium on carbon, and solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production. Additionally, purification techniques like distillation and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl-(3-methyl-indan-1-YL)-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or secondary amines. Substitution reactions can lead to a variety of substituted indane derivatives.

Scientific Research Applications

Methyl-(3-methyl-indan-1-YL)-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl-(3-methyl-indan-1-YL)-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-methyl-indan-1-yl)-morpholine
  • 1-[2-(1-cyclohexyl-3-methyl-indan-1-yl)-ethyl]-piperidine

Uniqueness

Methyl-(3-methyl-indan-1-YL)-amine is unique due to its specific structural features, such as the position of the methyl and amine groups on the indane ring. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

N,3-dimethyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C11H15N/c1-8-7-11(12-2)10-6-4-3-5-9(8)10/h3-6,8,11-12H,7H2,1-2H3

InChI Key

OIBYJAOBRKQJEL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C12)NC

Origin of Product

United States

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